Cas no 330601-48-4 (1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine)

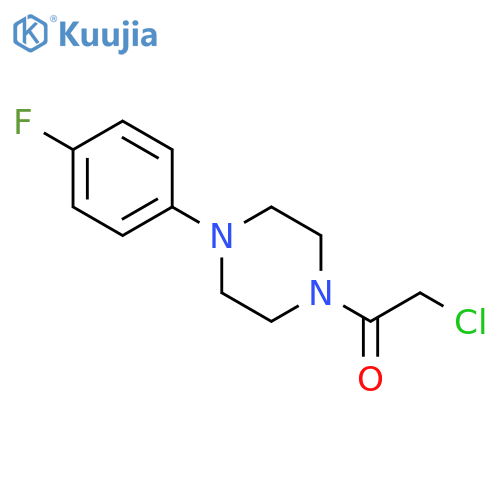

330601-48-4 structure

商品名:1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

CAS番号:330601-48-4

MF:C12H14ClFN2O

メガワット:256.703765392303

MDL:MFCD03376358

CID:1072745

PubChem ID:1848511

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one

- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

- 2-CHLORO-1-(4-(4-FLUOROPHENYL)PIPERAZIN-1-YL)ETHANONE

- 2-chloro-1-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethanone

- 4-[(4-fluoro)phenyl]-1-(2-chloroacetyl)piperazine

- AC1LYAWT

- CTK1B8773

- Piperazine, 1-(chloroacetyl)-4-(4-fluorophenyl)-

- SureCN2878977

- 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

- 2-Chloro-1-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethanone

- AB14006

- STK161391

- SCHEMBL2878977

- ALBB-013154

- DTXSID90365377

- 2-Chloro-1-[4-(4-fluoro-phenyl)-piperazin-1-yl ]-ethanone

- 2-CHLORO-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

- AKOS000103104

- 330601-48-4

- MFCD03376358

- DB-260889

- KOSFWARHNRKNOW-UHFFFAOYSA-N

- CS-0314902

- A1-10218

- LS-04110

-

- MDL: MFCD03376358

- インチ: InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2

- InChIKey: KOSFWARHNRKNOW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2CCN(CC2)C(=O)CCl)F

計算された属性

- せいみつぶんしりょう: 256.07802

- どういたいしつりょう: 256.0778689g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 23.6Ų

じっけんとくせい

- PSA: 23.55

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34210-5g |

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |

330601-48-4 | 5g |

$1291.0 | 2023-09-03 | ||

| TRC | C640280-10mg |

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine |

330601-48-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB373181-5 g |

2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |

330601-48-4 | 5g |

€656.50 | 2023-04-26 | ||

| abcr | AB373181-10 g |

2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |

330601-48-4 | 10g |

€1074.00 | 2023-04-26 | ||

| abcr | AB373181-10g |

2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone; . |

330601-48-4 | 10g |

€1037.00 | 2025-03-19 | ||

| Enamine | EN300-34210-2.5g |

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |

330601-48-4 | 2.5g |

$1020.0 | 2023-09-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385572-5g |

2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one |

330601-48-4 | 98% | 5g |

¥5032.00 | 2024-05-19 | |

| Enamine | EN300-34210-1.0g |

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |

330601-48-4 | 1.0g |

$0.0 | 2023-02-13 | ||

| abcr | AB373181-1g |

2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone; . |

330601-48-4 | 1g |

€237.00 | 2025-03-19 | ||

| TRC | C640280-100mg |

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine |

330601-48-4 | 100mg |

$ 160.00 | 2022-06-06 |

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

330601-48-4 (1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 13769-43-2(potassium metavanadate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:330601-48-4)1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):629.0/908.0/1694.0